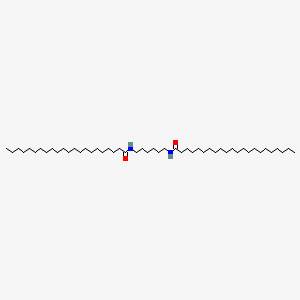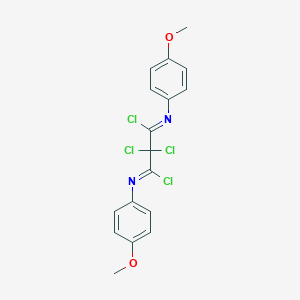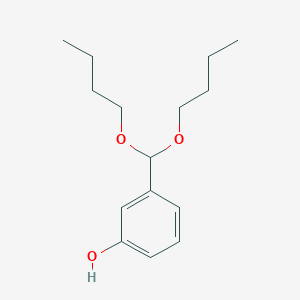
3-(Dibutoxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibutoxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutoxymethyl)phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction. This involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For example, starting with a halogenated phenol, the dibutoxymethyl group can be introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones, which are oxidized derivatives of phenols . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Electrophilic Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.
Aplicaciones Científicas De Investigación
3-(Dibutoxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties, which can protect cells from oxidative damage.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Dibutoxymethyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to their death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
Hydroquinone: A phenol derivative used in skin lightening and as an antioxidant.
Uniqueness
3-(Dibutoxymethyl)phenol is unique due to the presence of the dibutoxymethyl group, which enhances its solubility and reactivity compared to simpler phenols. This makes it more versatile for various applications in research and industry.
Propiedades
Número CAS |
103517-20-0 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3-(dibutoxymethyl)phenol |
InChI |
InChI=1S/C15H24O3/c1-3-5-10-17-15(18-11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,15-16H,3-6,10-11H2,1-2H3 |
Clave InChI |
IUXZUNCWAUKLDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C1=CC(=CC=C1)O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


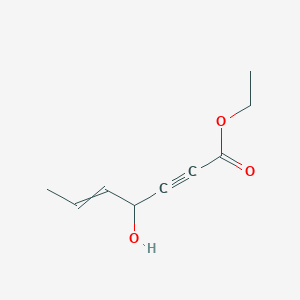
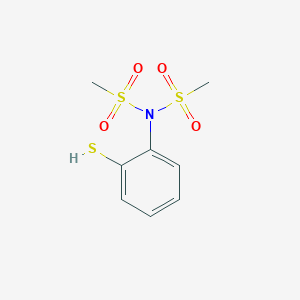
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
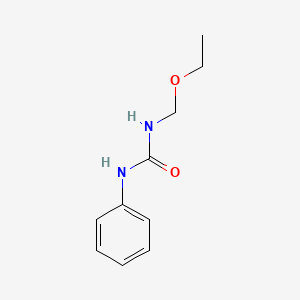
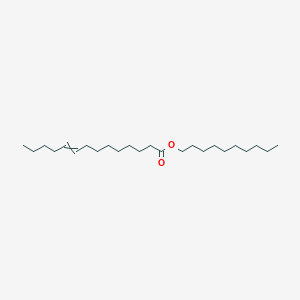


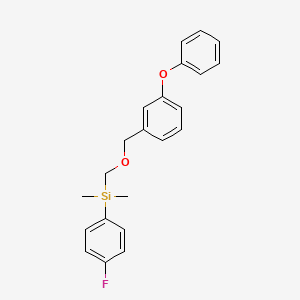
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
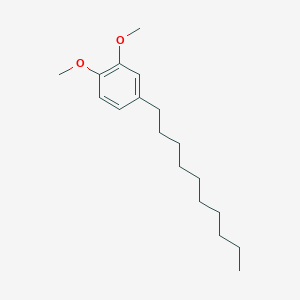
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
